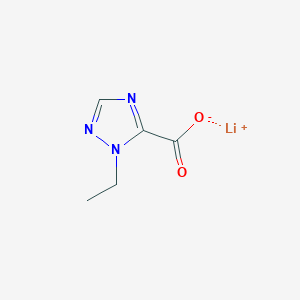
Lithium;2-ethyl-1,2,4-triazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;2-ethyl-1,2,4-triazole-3-carboxylate is a compound that can be associated with a class of lithium salts that exhibit unique properties and have potential applications in various fields, including organic synthesis and materials science. Although the specific compound is not directly mentioned in the provided papers, the related lithium salts and their derivatives discussed in these papers offer insights into the behavior and characteristics that this compound might exhibit.
Synthesis Analysis
The synthesis of lithium salts and their derivatives often involves multistep reactions, including cycloadditions, deprotections, and lithiation processes. For instance, a triethylene glycol-based 1,2,3-triazolate lithium salt with ionic liquid properties is synthesized through a copper-catalyzed cycloaddition followed by deprotection and lithiation steps . Similarly, the synthesis of 3,4-dihydro-2H-1,2,4,3-triazaborol-3-yl-lithium involves a sequence of reactions that lead to the formation of various metal complexes . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structures of lithium salts are often elucidated using techniques such as NMR spectroscopy, X-ray diffraction analysis, and computational studies. For example, the ionic nature of the B-Li bond in 1,2,4,3-triazaborol-3-yl-lithium was revealed through these methods . The molecular structure of this compound would likely be characterized similarly to understand its bonding and geometry.
Chemical Reactions Analysis
Lithium salts are known to participate in various chemical reactions, including cycloadditions, deproto-metallations, and reactions with CO and isonitriles. The reactivity of these compounds is influenced by the nature of the lithium bond and the substituents present on the triazole ring . The chemical reactivity of this compound would be expected to follow similar patterns, with the potential for unique reactivity due to its specific substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of lithium salts are characterized by techniques such as differential scanning calorimetry, thermogravimetric analysis, and electrochemical impedance spectroscopy . These properties are crucial for applications in areas like battery technology, where lithium coordination polymers have been evaluated as electrode materials . The properties of this compound, such as its melting point, thermal stability, and electrochemical behavior, would be of interest for similar applications.
科学的研究の応用
Enolization and Selectivity in Organic Synthesis
Lithium hexamethyldisilazide-mediated enolizations have demonstrated significant influence on E/Z selectivities and reactivities in acyclic ketones and esters. This process, facilitated in the presence of triethylamine, offers high selectivity and rapid enolization, highlighting lithium compounds' role in organic synthesis and mechanism studies (Godenschwager & Collum, 2008).
Metal Complex Stability and Fluorescence
Research into lithium salts with asymmetric azoles carboxylate ligands has led to the synthesis of stable metal ethylene complexes. These studies not only provide insights into the structure and fluorescence properties of these complexes but also into lithium's role in stabilizing diverse metal complexes, offering potential applications in materials science and catalysis (Li et al., 2021).
Ionic Liquid Properties and Lithium Ion Transport
The development of ionic liquids, such as triethylene glycol-based 1,2,3-triazolate lithium salt, showcases lithium's utility in creating novel materials with unique properties like low glass transition temperatures and enhanced ionic conductivities. These materials are pivotal for advancements in electrochemistry and battery technology, underscoring lithium's versatility in material science (Flachard et al., 2018).
Mechanisms of Ion Transport
Understanding the mechanisms of ion transport in materials like amorphous poly(ethylene oxide)/LiTFSI has critical implications for the development of solid electrolytes in lithium-ion batteries. Research in this area reveals the intricate balance of ion mobility and aggregation, highlighting the complex interplay of lithium ions within polymer matrices for energy storage applications (Borodin & Smith, 2006).
特性
IUPAC Name |
lithium;2-ethyl-1,2,4-triazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2.Li/c1-2-8-4(5(9)10)6-3-7-8;/h3H,2H2,1H3,(H,9,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIIKOXXSFVCMN-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCN1C(=NC=N1)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6LiN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-methoxy-2-(o-tolyl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2533193.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-benzylacetamide](/img/structure/B2533194.png)
![2-(2-chloro-4-fluorobenzyl)-N-isopropyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2533197.png)
![1-[4-(Thiomorpholine-4-carbonyl)piperidin-1-yl]ethanone](/img/structure/B2533198.png)
![ethyl 3-carbamoyl-2-(2-(methylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2533200.png)
![(E)-2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal](/img/structure/B2533201.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2533202.png)


![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2533210.png)
![5-amino-N-(3,4-dimethoxyphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2533211.png)
![(2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2533212.png)
